2-(2-Naphthyl)-2-propanol

説明

Structural Significance within Arylalkanol Chemistry

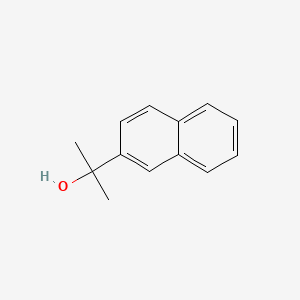

Within the broader category of arylalkanols, which are organic compounds containing both an aromatic ring and an alcohol functional group, naphthyl-substituted propanols are distinguished by the fusion of two aromatic rings in the naphthyl group. This extended π-system influences the electronic environment of the alcohol and the adjacent carbon atoms, affecting acidity, reactivity, and spectroscopic properties. The position of substitution on the naphthalene (B1677914) ring (e.g., 1-naphthyl or 2-naphthyl) and on the propanol (B110389) chain further diversifies the structural and chemical properties of these compounds. The steric bulk of the naphthyl group can also play a crucial role in directing the stereochemical outcome of reactions.

Contextualization of 2-(2-Naphthyl)-2-propanol within Tertiary Alcohol Chemistry

This compound is classified as a tertiary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. libretexts.org This structural feature is central to its chemical behavior. Tertiary alcohols are resistant to oxidation under standard conditions, unlike primary and secondary alcohols which can be readily oxidized to aldehydes, carboxylic acids, or ketones. wikipedia.org The stability of the tertiary carbocation that can be formed upon protonation and loss of water makes this compound susceptible to acid-catalyzed dehydration and substitution reactions.

Historical Perspectives on Synthetic and Mechanistic Investigations of Naphthyl Alcohols

The synthesis and study of naphthyl alcohols have a long history in organic chemistry, driven by their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. ontosight.ai Early investigations often focused on fundamental reactions such as esterification and oxidation. More recent studies have delved into more complex transformations, including nickel-catalyzed cross-coupling reactions and asymmetric synthesis. nih.govdiva-portal.org Mechanistic studies, often employing techniques like NMR spectroscopy and mass spectrometry, have been crucial in understanding the pathways of these reactions, for instance, showing that C-O bond cleavage in certain reactions is facilitated by the formation of a boronic ester intermediate. nih.govdiva-portal.org The study of metabolites of naphthalene-containing compounds has also contributed to the understanding of their biochemical transformations. nih.govnih.gov

Structure

2D Structure

特性

IUPAC Name |

2-naphthalen-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSONNHKIVVSLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942510 | |

| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-54-6 | |

| Record name | 2-Naphthalenemethanol, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Naphthyl 2 Propanol and Its Analogues

Direct Synthesis Approaches for 2-(2-Naphthyl)-2-propanol

The direct construction of the this compound scaffold can be efficiently achieved through established organometallic reactions and reduction strategies.

Reduction Strategies for Corresponding Ketones or Esters

While the reduction of ketones and esters is a common method for the synthesis of primary and secondary alcohols, the direct synthesis of a tertiary alcohol like this compound via reduction is not a standard approach. magtech.com.cn Typically, the reduction of a ketone such as 2-acetylnaphthalene (B72118) would yield the corresponding secondary alcohol, 1-(2-naphthyl)ethanol. rsc.org Similarly, the reduction of an ester like methyl 2-naphthoate (B1225688) with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) primarily affords the corresponding primary alcohol, (2-naphthyl)methanol. magtech.com.cn

To synthesize a tertiary alcohol from an ester, a different strategy involving organometallic reagents is required, as detailed in the following section.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone for the synthesis of tertiary alcohols, including this compound. This approach typically involves the reaction of a carbonyl compound with an organometallic reagent.

A highly effective and widely used method is the Grignard reaction. The synthesis of this compound can be readily accomplished by reacting 2-acetylnaphthalene with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr). rsc.orgjst.go.jp In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-acetylnaphthalene. uniba.it The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol. rsc.org The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. uniba.it

Alternatively, organolithium reagents, which are even more reactive than Grignard reagents, can be employed. The reaction of 2-acetylnaphthalene with methyllithium (B1224462) (CH₃Li) would also produce this compound following a similar mechanism of nucleophilic addition. ucalgary.ca

Another viable route starts from an ester of 2-naphthoic acid, for instance, methyl 2-naphthoate. The reaction of such an ester with at least two equivalents of a methyl Grignard or organolithium reagent will produce the tertiary alcohol. ucalgary.calibretexts.org The first equivalent of the organometallic reagent adds to the carbonyl group to form a ketone intermediate (2-acetylnaphthalene in this case), which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the organometallic reagent to form the tertiary alcohol after acidic workup. ucalgary.ca It is generally not possible to isolate the ketone intermediate in this type of reaction. rsc.orguwindsor.ca

The table below summarizes the key reactants for the nucleophilic addition synthesis of this compound.

| Starting Material | Reagent | Product |

| 2-Acetylnaphthalene | Methylmagnesium bromide (CH₃MgBr) | This compound |

| 2-Acetylnaphthalene | Methyllithium (CH₃Li) | This compound |

| Methyl 2-naphthoate | Methylmagnesium bromide (excess) | This compound |

| 2-Naphthoyl chloride | Methylmagnesium bromide (excess) | This compound |

Syntheses of Related Naphthyl-Propanol Derivatives and Scaffolds

The synthesis of chiral naphthyl-propanol analogues is of significant interest for applications in asymmetric synthesis and medicinal chemistry. The primary methods for obtaining these enantiomerically enriched or pure compounds involve asymmetric synthesis and resolution techniques.

Asymmetric Synthesis Routes to Chiral Naphthyl-Propanol Analogues

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For chiral naphthyl-propanol analogues, this can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

Enzyme-catalyzed reactions offer a green and highly selective method for the resolution of racemic alcohols. Lipases are a class of enzymes that are frequently used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. wikipedia.org

While the enzymatic resolution of secondary alcohols is well-established, the resolution of tertiary alcohols presents a greater challenge due to steric hindrance around the hydroxyl group. rsc.org However, advances in this area have shown promise. For instance, lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze the esterification of tertiary alcohols with excellent enantioselectivity. jst.go.jp The dynamic kinetic resolution (DKR) of tertiary alcohols, which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, has been achieved by coupling lipase catalysis with a compatible racemization catalyst. rsc.orgjst.go.jpnih.gov This approach can theoretically lead to a 100% yield of the desired enantiomer.

A study on the dynamic kinetic resolution of a tertiary alcohol demonstrated that a chemoenzymatic system using an immobilized lipase and an oxovanadium catalyst could effectively produce the corresponding ester with high enantiomeric excess (>99% ee) and in good yield (62%). jst.go.jp

The table below presents examples of enzymes and their applications in the resolution of aryl alcohols.

| Enzyme | Substrate Type | Reaction Type | Key Finding |

| Horse Liver Alcohol Dehydrogenase (HLADH) | 2-Arylpropanals | Dynamic Kinetic Reduction | High yield and enantioselectivity for (2S)-2-arylpropanols. Current time information in Bangalore, IN. |

| Candida antarctica Lipase A (CAL-A) | Tertiary alcohols | Esterification / DKR | Excellent enantioselectivity in the esterification of tertiary alcohols. jst.go.jp |

| Pseudomonas cepacia Lipase (PSL) | Primary and secondary alcohols | Kinetic Resolution | Widely used for resolving primary and secondary alcohols via acylation. wikipedia.org |

Kinetic resolution is a widely used method to separate enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer.

For naphthyl-propanol analogues, particularly secondary alcohols like 1-(2-naphthyl)ethanol, kinetic resolution has been successfully applied. These resolutions often involve acylation reactions catalyzed by chiral catalysts. The enantioselectivity of these reactions can be influenced by the structure of the substrate and the catalyst.

While specific data on the kinetic resolution of this compound is scarce, the principles established for other tertiary alcohols are applicable. The kinetic resolution of racemic tertiary alcohols via acylation has been achieved using chiral organotin catalysts, demonstrating broad substrate scope for both alkyl- and aryl-substituted tertiary alcohols. nih.gov

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is a ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A higher 's' value indicates better separation of the enantiomers.

Chiral Auxiliary-Mediated Synthesis

The synthesis of specific stereoisomers of chiral molecules is a central challenge in modern organic chemistry. Chiral auxiliary-mediated synthesis is a powerful and reliable strategy to control the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule, known as the chiral auxiliary, is temporarily attached to a non-chiral substrate. youtube.com The inherent chirality of the auxiliary then directs the subsequent chemical transformation, leading to the preferential formation of one diastereomer over the other. wikipedia.orgyoutube.com After the desired stereoselective reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

The general mechanism involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. youtube.com

Stereoselective Reaction: The substrate-auxiliary conjugate reacts with a reagent, wherein the auxiliary's steric and electronic properties force the reaction to proceed from a specific direction, creating a new stereocenter with a preferred configuration.

Removal: The chiral auxiliary is cleaved from the modified substrate, yielding the enantiomerically enriched product. youtube.com

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to the synthesis of related naphthyl compounds. For instance, naphthylethylamines have been employed as chiral auxiliaries in the Staudinger cycloaddition to create trans-β-lactams with moderate to good diastereoselectivity. researchgate.net In these reactions, the chiral amine derived from a naphthyl group guides the stereochemical course of the cycloaddition. researchgate.net

Furthermore, complex chiral auxiliaries like 1,1'-Bi-2-naphthol (BINOL) and its derivatives are themselves synthesized using asymmetric methods and are widely used as chiral ligands in catalysis. wikipedia.orgyoutube.comnih.gov The principles of chiral auxiliary control are fundamental and applicable to the synthesis of chiral naphthyl-propanol analogues, where a prochiral naphthyl ketone could be derivatized with a chiral auxiliary before reaction with an organometallic reagent to introduce the final methyl group stereoselectively.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type/Origin | Typical Application | Ref |

|---|---|---|---|

| Trans-2-phenylcyclohexanol | Alcohol | Asymmetric ene reactions | wikipedia.org |

| Evans Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol (B89426) reactions | scielo.org.mx |

| Pseudoephedrine | Alkaloid | Asymmetric alkylation of amides | wikipedia.org |

| 1-(2-Naphthyl)ethylamine | Amine | Asymmetric Staudinger cycloaddition | researchgate.net |

Multi-step Syntheses of Naphthyl-Containing Polycyclic Systems

The naphthyl moiety is a common building block in the synthesis of larger, polycyclic aromatic systems, which are of interest for their potential applications in materials science and as biologically active molecules. fardapaper.irnih.gov Syntheses of these complex structures often involve multiple steps where naphthyl-containing intermediates are assembled and subsequently cyclized.

One prominent example involves the acid-catalyzed condensation of 2-naphthol (B1666908) with various aldehydes to produce 14-aryl-14H-dibenzo[a,j]xanthenes. fardapaper.ir This reaction proceeds through the formation of an intermediate that can be conceptualized as arising from the electrophilic attack of a protonated aldehyde on two molecules of 2-naphthol. While not directly involving this compound, this illustrates how the naphthyl skeleton is used to build more elaborate fused-ring systems.

A more closely related methodology is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov In this strategy, a suitably substituted aryl propargylic alcohol undergoes an intramolecular cyclization reaction when treated with an electrophile like iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS). This process efficiently generates substituted naphthalenes. nih.gov A hypothetical multi-step synthesis of a polycyclic system could involve the creation of a this compound derivative bearing an additional reactive group. This group could then participate in a subsequent intramolecular or intermolecular reaction to form a new ring fused to the naphthalene (B1677914) core. For example, a carefully designed naphthyl-propanol derivative could serve as a precursor that, upon dehydration to the corresponding alkene followed by a cyclization reaction, yields a polycyclic hydroaromatic system.

Catalytic Systems Employed in Naphthyl-Propanol Synthesis

The synthesis of tertiary alcohols like this compound is most classically achieved through the Grignard reaction. mnstate.edu This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. mnstate.eduvaia.com To synthesize this compound, two primary Grignard routes are feasible:

Route A: Reaction of 2-acetylnaphthalene with methylmagnesium bromide (CH₃MgBr).

Route B: Reaction of a naphthyl-based Grignard reagent, such as 2-naphthylmagnesium bromide, with acetone.

Beyond the classic Grignard synthesis, modern catalytic methods are employed for reactions involving naphthyl substrates, which can be adapted for the synthesis of naphthyl-propanols or their precursors.

Lewis Acid Catalysis: Various Lewis acids, such as iron triflate (Fe(OTf)₃), ytterbium triflate (Yb(OTf)₃), and zirconium(IV) oxide chloride (ZrOCl₂·8H₂O), have been shown to catalyze the condensation of 2-naphthol with aldehydes, demonstrating their ability to activate carbonyl groups and alcohols. fardapaper.ir Such catalysts could potentially be employed in Friedel-Crafts type reactions to append an acetyl group to naphthalene, creating the precursor 2-acetylnaphthalene.

Homogeneous Nickel Catalysis: Nickel-based homogeneous catalysts, for instance, nickel nitrate, have been effectively used for the selective acetylation of 2-naphthol to produce 2-naphthyl acetate (B1210297). researchgate.net While this produces an ester, the underlying principle of catalytic acylation is relevant for the synthesis of ketone precursors to naphthyl-propanols.

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been developed for asymmetric reactions involving naphthyl substrates. beilstein-journals.org For example, a quinine-derived sulfonamide organocatalyst has been used for the asymmetric sulfa-Michael addition of naphthalene-thiol to chalcones. beilstein-journals.org This highlights the potential of organocatalysis to control stereochemistry in additions to naphthyl-based systems.

Scandium(III) Catalysis: An N,N'-dioxide-scandium(III) complex has been successfully used as a catalyst for the enantioselective hydroxylative dearomatization of 2-naphthols. rsc.org This demonstrates the use of chiral metal complexes to perform highly specific transformations on the naphthalene ring system.

Table 2: Catalytic Systems and Reagents in Naphthyl Compound Synthesis

| System/Reagent | Catalyst/Reagent Type | Reaction | Application | Ref |

|---|---|---|---|---|

| Mg / Anhydrous Ether | Grignard Reagent Formation | Addition to Ketones/Esters | Synthesis of tertiary alcohols like this compound | mnstate.eduresearchgate.net |

| Yb(OTf)₃, FeCl₃, etc. | Lewis Acid | Condensation/Annulation | Synthesis of dibenzo[a,j]xanthenes from 2-naphthol | fardapaper.ir |

| Nickel Nitrate | Homogeneous Metal Catalyst | Acetylation | Selective acetylation of 2-naphthol | researchgate.net |

| Cinchona/Sulfonamide | Organocatalyst | Asymmetric Michael Addition | Stereoselective synthesis of chiral β-naphthyl-β-sulfanyl ketones | beilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms of 2 2 Naphthyl 2 Propanol

Reactions at the Hydroxyl Functionality

The tertiary nature of the alcohol group is the most significant factor determining its reactivity. The carbon atom bonded to the hydroxyl group is attached to three other carbon atoms (the naphthyl ring and two methyl groups), which has profound implications for oxidation, substitution, and elimination pathways.

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonation of the oxygen atom in a strong acidic medium, forming an alkyloxonium ion. ysu.edulibretexts.org

2-(2-Naphthyl)-2-propanol undergoes nucleophilic substitution via a unimolecular (Sₙ1) mechanism due to its ability to form a highly stable tertiary carbocation. khanacademy.orglibretexts.org The stability of this carbocation is enhanced by hyperconjugation from the methyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent naphthyl ring system.

The mechanism proceeds in three key steps:

Protonation: The alcohol is rapidly and reversibly protonated by a strong acid (e.g., HBr, HCl) to form the corresponding oxonium ion. ysu.edu

Carbocation Formation: The protonated hydroxyl group departs as a neutral water molecule. This is the slow, rate-determining step of the reaction, resulting in the formation of a tertiary carbocation. ysu.edulibretexts.org The stability of this intermediate is crucial for the Sₙ1 pathway to be favored.

Nucleophilic Attack: A nucleophile present in the solution (e.g., a halide ion like Br⁻ or Cl⁻) rapidly attacks the electrophilic carbocation to form the final substitution product. libretexts.org

Recent research has also explored stereospecific nucleophilic substitutions at tertiary centers, which are challenging due to the tendency for racemization via free carbocations. rsc.org Methods using iron catalysts have shown promise in achieving inversion of configuration for certain tertiary alcohols, though this remains a specialized area. rsc.org

Dehydration Reactions

When heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound undergoes dehydration (elimination of a water molecule) to form an alkene. byjus.comlibretexts.org As with nucleophilic substitution, this reaction proceeds via a unimolecular (E1) mechanism. periodicchemistry.comlibretexts.org

The mechanism is closely related to the Sₙ1 pathway:

Protonation of the hydroxyl group creates a good leaving group (H₂O).

Loss of the leaving group generates the stable tertiary 2-(2-naphthyl)prop-2-yl cation. periodicchemistry.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond. byjus.comlibretexts.org

For this compound, the elimination of a proton from one of the methyl groups is the only possible pathway, leading to the formation of a single alkene product: 2-(naphthalen-2-yl)prop-1-ene . Tertiary alcohols dehydrate under milder conditions (lower temperatures) than secondary or primary alcohols, a direct consequence of the stability of the carbocation intermediate. libretexts.orglibretexts.org

Table 2: Mechanism Comparison for Tertiary Alcohol Reactions

| Reaction Type | Mechanism | Key Intermediate | Driving Force | Typical Product |

|---|---|---|---|---|

| Nucleophilic Substitution | Sₙ1 | Tertiary Carbocation | Formation of stable carbocation and neutral leaving group | Alkyl Halide |

Reactions Involving the Naphthyl Moiety

The naphthalene (B1677914) ring in this compound is an aromatic system that can undergo its own set of characteristic reactions.

Electrophilic Aromatic Substitution (via precursors)

The synthesis of this compound often begins with electrophilic substitution on naphthalene itself. A common precursor is 2-acetylnaphthalene (B72118), which can be prepared via the Friedel-Crafts acylation of naphthalene. docbrown.infoprepchem.com The position of substitution on the naphthalene ring is highly dependent on reaction conditions.

Acylation of Naphthalene: The reaction of naphthalene with acetyl chloride and a Lewis acid catalyst like aluminum chloride can yield a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene. docbrown.info The use of certain solvents, such as nitrobenzene, tends to favor the formation of the 2-substituted (β) product, which is often the desired isomer for synthesizing 2-substituted naphthalenes. prepchem.comwordpress.com The 2-position is less sterically hindered than the 1-position (α-position), which is flanked by the "peri" hydrogen at the 8-position. wordpress.com

Once 2-acetylnaphthalene is formed, it can be converted to this compound through a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr), followed by an acidic workup.

The 2-(1-hydroxy-1-methylethyl) group on the final product is an activating, ortho-, para-directing group. However, in the naphthalene system, this translates to directing incoming electrophiles to specific positions on the ring system, primarily the 1- and 3-positions of the same ring.

Photo-induced Transformations and Electron Transfer Mechanisms

The naphthalene moiety is a well-known chromophore, meaning it can absorb light, particularly in the ultraviolet region. Upon absorption of a photon, the molecule is promoted to an electronically excited state, opening pathways for photochemical reactions.

For many naphthalene derivatives, a key photochemical process is Photoinduced Electron Transfer (PET) . nih.govrsc.org In this process, the excited naphthalene ring can either donate an electron to an acceptor molecule or accept an electron from a donor molecule.

Electron Transfer: Studies on related systems show that the naphthalene chromophore can participate in PET reactions. For example, the fluorescence of naphthyl-appended compounds can be quenched by electron transfer to or from nearby functional groups or other molecules in solution. nih.govrsc.org The efficiency of this process is related to the redox potentials of the donor and acceptor pair.

Photorelease Mechanisms: Research on other naphthoquinone derivatives has demonstrated that light can induce intramolecular electron transfer, leading to bond cleavage and the release of functional groups, such as alcohols. nih.gov A proposed mechanism involves the initial excitation of the naphthyl system, followed by an electron transfer that weakens a key bond, ultimately causing it to break. nih.gov While not specifically documented for this compound, such a pathway is mechanistically plausible and suggests that irradiation could lead to cleavage of the C-C bond between the ring and the propanol (B110389) side chain.

An Examination of the Chemical Behavior of this compound

This article delves into the specific chemical reactivity and mechanistic pathways of the tertiary alcohol, this compound. The focus remains strictly on its interactions with metal ions, complexation behavior, and the intricate details of its key chemical transformations, including transition state analysis, kinetic studies, and the influence of solvents on its reaction outcomes.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Naphthyl)-2-propanol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

In the proton NMR (¹H NMR) spectrum of this compound, the hydrogen atoms exhibit distinct signals based on their chemical environment. The seven protons on the naphthalene (B1677914) ring appear as a complex series of multiplets in the aromatic region, typically between δ 7.4 and 7.9 ppm. The two methyl groups are chemically equivalent due to free rotation, giving rise to a single, sharp singlet peak. This peak, integrating to six protons, is found in the upfield region, deshielded by the adjacent hydroxyl group and the aromatic system. The hydroxyl proton (–OH) itself appears as a singlet, though its chemical shift can vary depending on factors like solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthyl-H | 7.4 – 7.9 | Multiplet (m) | 7H |

| Methyl (2 x CH₃) | ~1.7 | Singlet (s) | 6H |

| Hydroxyl (-OH) | Variable (e.g., ~2.2) | Singlet (s) | 1H |

Note: Data are estimated based on typical values for analogous structures in a standard solvent like CDCl₃.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the two methyl groups are equivalent and produce a single signal in the aliphatic region. The tertiary carbon atom bonded to the hydroxyl group is characteristically found further downfield. The ten carbons of the naphthalene ring, seven of which are protonated and three are quaternary, give rise to a series of signals in the aromatic region. The chemical shifts can be predicted based on substitution effects.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (2 x C H₃) | 30 – 32 |

| Tertiary Alcohol (C -OH) | 72 – 75 |

| Naphthyl-C (protonated) | 123 – 129 |

| Naphthyl-C (quaternary) | 132 – 148 |

Note: Data are estimated based on typical values for analogous structures like 2-phenyl-2-propanol (B165765) and 2-naphthol (B1666908).

To definitively assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, primarily helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. It would link each naphthyl proton signal to its corresponding carbon signal and confirm the methyl signal's assignment.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations from the methyl protons to the tertiary alcohol carbon (C-OH) and the C2 carbon of the naphthalene ring, confirming the attachment of the propan-2-ol group to the correct position on the naphthalene core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the O–H stretching vibration in an alcohol, with the broadening due to hydrogen bonding. The C–H stretching vibrations of the aliphatic methyl groups typically appear just below 3000 cm⁻¹, while the aromatic C–H stretches of the naphthalene ring are found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to several absorptions in the 1450–1600 cm⁻¹ range. A strong band corresponding to the C–O stretching vibration of the tertiary alcohol is also expected around 1150 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O–H Stretch (H-bonded) | 3200 – 3600 | Strong, Broad |

| Aromatic C–H Stretch | 3000 – 3100 | Medium |

| Aliphatic C–H Stretch | 2850 – 3000 | Medium |

| Aromatic C=C Stretch | 1450 – 1600 | Medium to Weak |

| C–O Stretch (tertiary alcohol) | ~1150 | Strong |

Note: Frequencies are typical values for the specified functional groups.

4

Chromatographic Methods for Analysis and Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. nih.gov In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column. cloudfront.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. uni-saarland.de

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. For tertiary alcohols like this compound, the molecular ion peak (M•+) can be weak or absent due to rapid fragmentation. jove.comlibretexts.org The fragmentation of alcohols generally proceeds via two main pathways: α-cleavage (cleavage of a C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). jove.com

Given the structure of this compound (Molecular Weight: 186.25 g/mol ), the following fragments are expected in its EI mass spectrum. The most likely α-cleavage involves the loss of a methyl group (CH₃) to form a stable, resonance-stabilized cation. The analysis of its isomer, 2-(1-Naphthyl)-2-propanol, shows key fragments at m/z 171 ([M-CH₃]⁺) and the molecular ion at m/z 186. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (amu) | Predicted Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₃H₁₄O]•+ | Molecular Ion (M•+) |

| 171 | [C₁₂H₁₁O]+ | α-Cleavage (Loss of •CH₃) |

| 168 | [C₁₃H₁₂]•+ | Dehydration (Loss of H₂O) |

| 127 | [C₁₀H₇]+ | Naphthyl cation |

The retention time in GC is highly dependent on the specific column and analytical conditions (e.g., temperature program, carrier gas flow rate). rsc.org For naphthyl-containing alcohols, various capillary columns, such as those with OV-1 stationary phases, have been used. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds that are not easily volatilized, including many pharmaceutical and organic molecules. acs.org For the analysis of this compound and its related compounds, reversed-phase HPLC is commonly employed. libretexts.org In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org

The separation of enantiomers, which is critical for chiral compounds, often requires specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralcel and Chiralpak, are widely used for this purpose and can operate in both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase modes. jove.comacs.org The choice of mobile phase, including the type of alcohol modifier (e.g., ethanol, 2-propanol) and the presence of additives, significantly influences retention and resolution. jove.comacs.org For instance, in the analysis of profens, which are structurally related to metabolites of this compound, reversed-phase conditions with acetonitrile and aqueous formic acid have been successfully used on Chiralpak columns. libretexts.org

Table 2: Exemplary HPLC Conditions for Analysis of Naphthyl-Containing Analogs

| Analyte Class | Column Type | Mobile Phase | Detection | Reference |

| Naphthyl Ethanol Esters | Chiralcel OD | Methanol/n-hexane (70:30 v/v) | UV | acs.org |

| Profens (e.g., Naproxen) | Chiralpak® ID-U | n-Hexane/2-propanol | UV | jove.com |

| Betti Base Analogs | Isopropyl carbamate-cyclofructan-6 CSP | n-Heptane/alcohol/TFA | UV | researchgate.net |

| Axially Chiral Biaryls | Daicel Chiralcel OD-3 | Hexane/2-propanol (80:20) | UV (254 nm) | sigmaaldrich.com |

Chiral Ligand-Exchange Chromatography (CLEC) is a specialized HPLC technique for the resolution of enantiomers. nih.gov The method relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is often a metal ion complex. nih.gov A common setup involves a stationary phase coated with a chiral ligand and a mobile phase containing a metal salt, such as copper(II) acetate (B1210297). nih.gov

This technique is particularly effective for the separation of racemates of compounds that can act as ligands, such as amino acids and amino alcohols. nih.govpsu.edu The enantioselectivity arises from differences in the stability and formation kinetics of the diastereomeric metal complexes. While direct application to this compound is less common, its derivatives containing suitable functional groups could be resolved using this method. The utility of naphthyl groups in influencing chiral recognition has been demonstrated in CLEC-type separations where selectors like (S)-(-)-alpha,alpha-di(2-naphthyl)-2-pyrrolidinemethanol are used to create a chiral environment for separating racemates. nih.gov

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool in chemistry.

The process involves growing a high-quality single crystal of the substance, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected by a detector. Analysis of the reflection intensities and positions allows for the calculation of a three-dimensional electron density map, from which the atomic structure of the molecule can be solved.

While the crystal structure of this compound itself is not detailed in the surveyed literature, the technique has been extensively applied to elucidate the structures of numerous related naphthyl-containing organic compounds. For example, the crystal structure of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine was determined to understand its molecular geometry and intermolecular interactions within the crystal lattice. This highlights the power of X-ray crystallography to provide unequivocal structural proof for complex organic molecules, a capability that would be essential for the absolute structural confirmation of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For a molecule like 2-(2-Naphthyl)-2-propanol, these methods can predict bond lengths, bond angles, dihedral angles, and electronic properties such as charge distribution and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than the complex many-electron wavefunction. This approach is well-suited for a molecule of the size of this compound.

Molecular modeling analyses of naphthalene (B1677914) and its metabolites have utilized DFT calculations to provide information on their relative stability scialert.netscialert.net. Such studies often correlate calculated properties, like the LUMO-HOMO energy gap, with the kinetic lability and toxicity of the compounds scialert.netscialert.net. For this compound, DFT could elucidate how the electronic nature of the naphthyl group influences the reactivity of the propanol (B110389) moiety.

Semiempirical Methods

Semiempirical methods offer a faster, albeit less accurate, alternative to DFT. These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, significantly reducing computational time uni-muenchen.dewikipedia.org. This makes them particularly useful for preliminary studies of large molecules or for screening large numbers of compounds.

Methods such as AM1, PM3, and RM1 have been used to study the properties of aromatic and aliphatic alcohols wright.edu. For example, the RM1 semi-empirical method was used to find correlations between quantum chemical descriptors and the experimental pKa values of a series of alcohols wright.edu. In the context of this compound, a semiempirical approach could be employed for an initial conformational search to identify low-energy structures before refining the results with more computationally expensive DFT calculations. Molecular modeling studies on the metabolism of naphthalene have also incorporated semi-empirical calculations to complement DFT results scialert.net.

Basis Set Dependency in Calculations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. The selection of a basis set represents a trade-off between accuracy and computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) mdpi.com. Larger basis sets with more functions, particularly polarization and diffuse functions, generally provide more accurate results but at a higher computational expense. For example, a study on the dehydration of 2-propanol computed the energy for geometry optimization using a series of increasingly larger correlation-consistent basis sets, from cc-pVDZ to cc-pV6Z, to analyze the convergence of the energy as a function of the basis set arxiv.org. It is crucial to select a basis set that is appropriate for the property being investigated and the desired level of accuracy.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-C bond connecting the propanol group to the naphthyl ring will lead to different conformers with varying energies.

Computational methods, such as DFT and semi-empirical calculations, can be used to perform a systematic search of the conformational space to locate the various energy minima. The relative energies of these conformers can then be used to determine their populations at a given temperature using Boltzmann statistics.

Thermochemical Properties and Reaction Energetics

Computational chemistry is a valuable tool for predicting the thermochemical properties of molecules, such as their enthalpy of formation, entropy, and heat capacity. It can also be used to study the energetics of chemical reactions, including reaction enthalpies and activation energies.

For this compound, computational methods could be used to predict its heat of formation and to study the energetics of reactions such as dehydration to form the corresponding alkene. The stability of the tertiary carbocation intermediate that would be formed in such a reaction could also be assessed computationally. A computational study on naphthalene oxide explored its kinetic and thermodynamic stability using a combination of microcalorimetry and DFT calculations nih.gov.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques encompass a broad range of computational methods used to study the behavior of molecules and molecular systems. These methods can provide insights into the dynamic behavior of molecules, their interactions with other molecules, and their properties in different environments.

Molecular modeling also plays a crucial role in understanding structure-activity relationships. For instance, molecular modeling has been used to investigate the putative binding modes of substituted naphthalene diimides with DNA, correlating their structural features with their anticancer activity nih.gov. For this compound, molecular modeling could be used to explore its potential interactions with biological macromolecules or its behavior in different solvent environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific MD simulations for this compound were not found in the reviewed literature, studies on related naphthalene and 2-naphthol (B1666908) provide a basis for understanding its potential behavior in different environments.

For instance, MD simulations have been successfully employed to calculate the diffusion coefficients of naphthalene and 2-naphthol in supercritical carbon dioxide. niscpr.res.innii.ac.jp These studies utilize the Lennard-Jones potential to model intermolecular interactions and have shown good agreement with experimental data when appropriate interaction parameters are used. niscpr.res.innii.ac.jp Such simulations are crucial for designing and optimizing supercritical fluid extraction processes, a technology relevant to the chemical industry. niscpr.res.innii.ac.jp The insights gained from these simulations on how the shape and polarity of naphthalene and 2-naphthol affect their diffusion could be extrapolated to predict the behavior of this compound in similar solvent systems.

The following table summarizes key parameters often used in MD simulations of aromatic compounds, which would be relevant for future studies on this compound.

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | A suitable force field (e.g., OPLS-AA, CHARMM) would be needed to model the interactions of the molecule. |

| Intermolecular Potential | Describes the forces between molecules, such as van der Waals forces and electrostatic interactions. | The Lennard-Jones potential, used for naphthalene, could be a starting point. niscpr.res.innii.ac.jp |

| Solvent Model | A computational representation of a solvent, necessary for simulating solution-phase behavior. | The choice of solvent model (e.g., TIP3P for water) would be critical for studying its aqueous behavior. |

| Ensemble | A collection of possible states of a system, defined by fixed macroscopic properties (e.g., NVT, NPT). | The NVT ensemble has been used for calculating diffusion coefficients of related compounds. nii.ac.jp |

Quantitative Structure-Activity Relationships (QSARs) for Related Naphthyl Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR studies for this compound were identified, research on other naphthyl derivatives highlights the utility of this approach in drug discovery and materials science.

QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives, for example, have been used to identify key physicochemical descriptors that influence their anticancer activity through the inhibition of VEGFR2 receptors. These studies often employ regression analysis to build models based on lipophilic, electronic, and steric properties.

Key descriptors used in QSAR studies of naphthyl derivatives that would be applicable to this compound are presented in the table below.

| Descriptor Category | Specific Descriptor | Description |

| Lipophilic | CLogP | The logarithm of the partition coefficient between n-octanol and water, indicating the hydrophobicity of the molecule. |

| Electronic | EHOMO / ELUMO | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons. |

| Steric | Molar Refractivity (CMR) | A measure of the total polarizability of a mole of a substance, related to its volume and dispersion forces. |

| Topological | Topological Polar Surface Area (tPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, which correlates with drug transport properties. |

These descriptors can be calculated using computational chemistry software and used to predict the biological activities of new compounds, including derivatives of this compound.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be predicted based on its structural features, specifically the tertiary benzylic alcohol moiety. The presence of the naphthalene ring and the tertiary alcohol group dictates its likely reaction pathways.

The tertiary benzylic alcohol is prone to reactions involving the formation of a stable tertiary benzylic carbocation. This intermediate is stabilized by hyperconjugation with the methyl groups and resonance with the naphthalene ring system. Consequently, this compound is expected to readily undergo SN1-type reactions in the presence of protic acids or Lewis acids. For instance, reaction with a hydrohalic acid would likely lead to the formation of the corresponding 2-(2-naphthyl)-2-propyl halide.

Oxidation of tertiary alcohols is generally difficult without breaking carbon-carbon bonds. However, under forcing conditions, oxidation could occur. The reactivity of substituted benzyl (B1604629) alcohols has been studied, and the rates of oxidation are influenced by the electronic nature of the substituents on the aromatic ring.

The following table outlines predicted reaction pathways for this compound based on the reactivity of analogous tertiary benzylic alcohols.

| Reaction Type | Reagents | Predicted Major Product(s) | Mechanistic Pathway |

| Acid-Catalyzed Dehydration | H2SO4 or H3PO4, heat | 2-(2-Naphthyl)propene | E1 elimination via a tertiary benzylic carbocation intermediate. |

| Reaction with HX | HBr, HCl | 2-Bromo-2-(2-naphthyl)propane, 2-Chloro-2-(2-naphthyl)propane | SN1 substitution, proceeding through the stable tertiary benzylic carbocation. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Cleavage of C-C bonds, potentially leading to 2-acetylnaphthalene (B72118) and other degradation products. | Difficult under mild conditions. Forcing conditions may lead to oxidative cleavage. |

Stereochemical Considerations in Naphthyl Propanol Systems

Achirality of 2-(2-Naphthyl)-2-propanol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

In the case of this compound, the central carbon atom (C2 of the propanol (B110389) moiety) is bonded to the following four groups:

A hydroxyl group (-OH)

A 2-naphthyl group

A methyl group (-CH3)

A second methyl group (-CH3)

Since two of the substituents attached to the central carbon are identical (two methyl groups), it does not satisfy the requirement of having four different groups. Therefore, this carbon atom is not a chiral center. The molecule possesses a plane of symmetry that bisects the naphthyl group and the hydroxyl group, making it superimposable on its mirror image. Consequently, this compound is an achiral molecule and does not exhibit optical activity.

Stereoisomerism in Related Naphthyl-Propanol Analogues

In contrast to the achiral nature of this compound, many of its structural analogues are chiral. A prominent example is 1-(1-Naphthyl)ethanol, where the carbon atom bearing the hydroxyl group is attached to four distinct substituents: a hydrogen atom, a methyl group, a hydroxyl group, and a 1-naphthyl group. This structural difference renders the molecule chiral, existing as a pair of enantiomers, (R)-1-(1-Naphthyl)ethanol and (S)-1-(1-Naphthyl)ethanol.

The synthesis of chiral naphthyl-propanol analogues with high enantiomeric purity is a significant objective in asymmetric synthesis. One effective method is the bioreduction of the corresponding ketone precursor. For instance, the whole-cell bioreduction of 1-Acetonaphthone can produce (S)-1-(1-naphthyl)ethanol (SNE) with excellent enantiomeric excess (ee).

Microorganisms such as Pichia kudriavzevii have been identified as effective biocatalysts for this transformation. Under optimized conditions, this method can achieve high conversion and yield with outstanding stereoselectivity.

Table 1: Bioreduction of 1-Acetonaphthone to (S)-1-(1-Naphthyl)ethanol

| Parameter | Value |

|---|---|

| Microorganism | Pichia sp. |

| Substrate | 1-Acetonaphthone |

| Product | (S)-1-(1-Naphthyl)ethanol |

| Conversion | 75% |

| Yield | 67% |

| Enantiomeric Excess (ee) | 100% |

Data sourced from a study on the biosynthesis of SNE using microbial ketoreductase.

The determination of enantiomeric purity is typically accomplished using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase.

When a molecule already contains a stereocenter, the formation of a new stereocenter can lead to the creation of diastereomers. Diastereoselective reactions are crucial in the synthesis of complex molecules with multiple stereocenters. In systems related to naphthyl-propanols, diastereoselectivity can be achieved by using chiral auxiliaries or by the influence of existing stereocenters.

An example can be seen in the diastereoselective nucleophilic addition of organolithium reagents to chiral imines derived from naphthylethylamine. The pre-existing stereocenter on the naphthylethylamine group directs the incoming nucleophile to one face of the imine, resulting in the preferential formation of one diastereomer. The level of diastereoselectivity can be influenced by additives such as Lewis acids or bases, with diastereomeric excesses (de) of up to 100% reported in some cases.

Application of Chiral Auxiliaries and Reagents in Related Systems

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Naphthylethylamines : Chiral 1-(1-naphthyl)ethylamine (B3023371) and 1-(2-naphthyl)ethylamine are effective chiral auxiliaries. They can be used to form chiral imines, which then undergo diastereoselective additions. For example, 1-(2-naphthyl)ethylamines have been used to induce stereoselectivity in the Staudinger cycloaddition to form trans-β-lactams with moderate to good diastereomeric excess. Another derivative, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, serves as a chiral Weinreb amide equivalent, enabling highly diastereoselective alkylation reactions (>94% de) to produce chiral aldehydes and ketones.

Evans Oxazolidinones : While not containing a naphthyl group themselves, Evans oxazolidinones are a widely used class of chiral auxiliaries for stereoselective reactions such as aldol (B89426) additions and alkylations. An achiral carboxylic acid can be attached to the oxazolidinone, and the bulky substituents on the auxiliary direct subsequent reactions to one face of the enolate. This strategy could be applied to the synthesis of chiral acids containing a naphthyl group, which could then be converted to chiral naphthyl-propanol analogues.

Table 2: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

| Reaction Step | Details | Stereoselectivity |

|---|---|---|

| 1. Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one + Propionyl chloride | N/A |

| 2. Enolate Formation | Deprotonation with a strong base (e.g., NaHMDS) | Forms (Z)-enolate |

| 3. Alkylation | Reaction with an electrophile (e.g., Allyl iodide) | Diastereomeric Ratio (dr) > 98:2 |

| 4. Auxiliary Cleavage | Hydrolysis or reduction | Yields chiral carboxylic acid or alcohol |

This table illustrates a typical sequence and outcome for an Evans auxiliary-mediated alkylation.

Derivatization and Functionalization Strategies

Synthesis of Ethers and Esters

The conversion of the hydroxyl group of 2-(2-Naphthyl)-2-propanol into ether and ester functionalities is a primary strategy for its functionalization.

Ethers: The synthesis of ethers from tertiary alcohols like this compound can be challenging via traditional methods like the Williamson ether synthesis. masterorganicchemistry.com This method relies on an Sₙ2 reaction between an alkoxide and an alkyl halide, which is inefficient for hindered tertiary substrates due to competing elimination reactions. masterorganicchemistry.comopenstax.org

A more viable route is the acid-catalyzed addition of the alcohol to an alkene, a process known as alkoxymercuration-demercuration. openstax.orglibretexts.org This reaction involves treating the alkene with this compound in the presence of a mercury salt, such as mercuric trifluoroacetate, followed by reductive demercuration with sodium borohydride. openstax.orglibretexts.org Another approach involves the reaction of the alcohol with a suitable alkyl halide in the presence of a mild base like silver(I) oxide (Ag₂O). openstax.org

Esters: Esterification of this compound is more straightforward. The reaction can be achieved by treating the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). nih.govslideshare.net For instance, acetylation to form 2-naphthyl-2-propyl acetate (B1210297) can be accomplished using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst. researchgate.net Transesterification, where the alcohol reacts with an ester in the presence of a catalyst, is another effective method. organic-chemistry.org

| Derivative Type | Reaction | Reagents | Key Features |

|---|---|---|---|

| Ether | Alkoxymercuration-Demercuration | 1. Alkene, (CF₃CO₂)₂Hg 2. NaBH₄ | Follows Markovnikov's rule for addition of the alcohol to the alkene. openstax.org |

| Ester | Acylation | Acid Chloride (e.g., Acetyl Chloride), Pyridine | A common and efficient method for forming esters from alcohols. researchgate.net |

| Ester | Transesterification | Ester (e.g., Vinyl Acetate), Catalyst (e.g., Y₅(OiPr)₁₃O) | Catalytic method that can be performed under mild conditions. organic-chemistry.org |

Formation of Halogenated Derivatives

The hydroxyl group of this compound can be readily substituted by a halogen atom (Cl, Br) to form halogenated derivatives. This transformation is typically achieved by reacting the alcohol with hydrohalic acids (e.g., HCl, HBr) or other halogenating agents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Given the tertiary nature of the alcohol, the reaction proceeds through an Sₙ1 mechanism. The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation at the 2-position of the propane (B168953) chain. This carbocation is further stabilized by resonance with the adjacent naphthalene (B1677914) ring. The halide ion then attacks the carbocation to yield the final product, such as 2-chloro-2-(2-naphthyl)propane.

| Target Derivative | Reagent | Reaction Type |

|---|---|---|

| 2-Chloro-2-(2-naphthyl)propane | Thionyl chloride (SOCl₂) or concentrated HCl | Sₙ1 Substitution |

| 2-Bromo-2-(2-naphthyl)propane | Phosphorus tribromide (PBr₃) or concentrated HBr | Sₙ1 Substitution |

Generation of Cyclic Derivatives

The structure of this compound allows for the potential formation of cyclic derivatives through intramolecular reactions. One such possibility is an intramolecular Friedel-Crafts alkylation. After converting the hydroxyl group into a good leaving group (e.g., by protonation with a strong acid), the resulting carbocation can act as an electrophile. This electrophile can then attack the electron-rich naphthalene ring, leading to the formation of a new ring system. The position of cyclization on the naphthalene ring would be influenced by steric and electronic factors.

Another strategy could involve the synthesis of a derivative of this compound that contains a nucleophilic or electrophilic site elsewhere in the molecule, which could then undergo an intramolecular reaction to form a cyclic ether or other ring structures. For example, an intramolecular Williamson ether synthesis could produce a cyclic ether if a halide is present on a side chain. masterorganicchemistry.com

Application of this compound in Derivatization for Analytical Purposes

In analytical chemistry, particularly for gas chromatography (GC), derivatization is a crucial step to enhance the analyte's properties for analysis. jfda-online.com Non-volatile or polar compounds like alcohols are often converted into more volatile and thermally stable derivatives to improve their chromatographic behavior and detection sensitivity. gcms.cz

For this compound, the primary goal of derivatization is to mask the polar hydroxyl group. This can be achieved through:

Acylation: Reaction with an acylating agent, such as acetic anhydride or a perfluorinated anhydride like trifluoroacetic anhydride (TFAA), converts the alcohol into its corresponding ester. gcms.cznih.gov This is a common strategy used for related compounds like 1- and 2-naphthol (B1666908), where they are converted to acetates prior to GC-MS analysis. nih.govresearchgate.net Fluorinated derivatives are particularly useful as they significantly enhance the response of an electron capture detector (ECD). gcms.cz

Silylation: Conversion to a silyl (B83357) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another widely used technique. Silylated derivatives are typically more volatile and less prone to adsorption on the GC column. gcms.cz

These derivatization procedures transform this compound into a less polar, more volatile compound, resulting in sharper, more symmetrical peaks in the chromatogram and enabling more accurate and reliable quantification. jfda-online.com

Strategic Applications in Organic Synthesis

Utilization as a Synthetic Building Block

As a synthetic building block, 2-(2-Naphthyl)-2-propanol offers a reactive handle on a rigid aromatic scaffold. A common and efficient method for its preparation is the Grignard reaction between 2-acetylnaphthalene (B72118) and a methylmagnesium halide . This accessibility makes it a convenient starting point for further transformations.

One of the primary uses of this alcohol as a building block is in dehydration reactions. In the presence of a strong acid, this compound readily undergoes elimination of water to form 2-(2-naphthyl)propene . This reaction proceeds through a stable tertiary carbocation intermediate, a characteristic feature of tertiary alcohols . The resulting alkene is a valuable monomer and an intermediate for further functionalization.

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Acid-Catalyzed Dehydration | This compound, Strong Acid (e.g., H₂SO₄) | 2-(2-Naphthyl)propene, Water | Forms a reactive alkene for polymerization or further functionalization. |

Furthermore, the tertiary nature of the alcohol group makes this compound resistant to oxidation under standard conditions, which is a useful characteristic in multi-step syntheses where selectivity is required . This stability allows chemists to perform reactions on other parts of a molecule without affecting the alcohol group, which can be transformed at a later, strategic point in the synthetic sequence.

Intermediate in the Synthesis of Naphthyl-Containing Scaffolds

The naphthalene (B1677914) moiety is a "privileged scaffold" in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials nih.govchemicalbook.com. Naphthyl-containing compounds have found applications in the development of pharmaceuticals and advanced materials due to their unique electronic and steric properties nih.govnih.gov.

This compound serves as a key intermediate for accessing these larger, more complex structures. Its conversion to 2-(2-naphthyl)propene is a gateway to a variety of addition reactions, allowing for the introduction of diverse functional groups. While direct, multi-step syntheses starting from this compound are specific to targeted molecules, its role as a precursor is conceptually significant. For instance, the synthesis of various substituted naphthalenes often proceeds through intermediates that are structurally related to this alcohol nih.gov. The study of naphthyl alcohols has a long history, driven by their utility as intermediates in synthesizing more complex molecules .

| Scaffold Type | General Application Area | Relevance of Naphthyl Alcohols |

|---|---|---|

| Biaryl Compounds (e.g., BINOL derivatives) | Asymmetric Catalysis, Chiral Ligands | Related naphthols are direct precursors to important ligands like BINOL. nih.gov |

| Polycyclic Aromatic Hydrocarbons | Materials Science, Electronics | Naphthyl units are fundamental building blocks. |

| Heterocyclic Naphthalene Derivatives | Pharmaceuticals, Agrochemicals | Naphthyl alcohols can be precursors to key heterocyclic intermediates. mdpi.com |

Role in Catalysis (e.g., as a solvent or ligand component)

While direct applications of this compound as a solvent or ligand in catalysis are not extensively documented, its structural motifs—the naphthyl group and the tertiary alcohol—are highly relevant in the field of catalysis.

Ligand Component: The development of chiral ligands for asymmetric catalysis is a major area of research. Naphthyl groups are prized components of ligands due to their steric bulk and defined stereochemical environment, which can induce high enantioselectivity in chemical reactions. For example, chiral naphthyl β-aminoalcohol ligands have been synthesized and shown to be effective in asymmetric reactions chula.ac.th. Although this compound itself is achiral, it could serve as a precursor for chiral ligands through derivatization.

Solvent: The simpler analog, 2-propanol, is widely used as a solvent and a source of hydrogen in transfer hydrogenation reactions catalyzed by transition metals like ruthenium and rhodium. The use of alcohols in catalytic C-H functionalization of related compounds like β-naphthol has also been demonstrated rsc.orgresearchgate.net. Given this precedent, this compound could potentially be explored as a solvent in specific catalytic systems where its higher boiling point and different solubility properties might offer advantages. Its bulky nature could influence reaction stereoselectivity or catalyst stability.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While traditional methods for synthesizing tertiary alcohols like 2-(2-Naphthyl)-2-propanol, such as Grignard reactions with 2-acetylnaphthalene (B72118), are well-established, future research is directed towards more efficient, selective, and sustainable synthetic strategies. The development of novel catalytic systems that can facilitate the direct C-H oxidation of a suitable precursor at the benzylic position is a promising area. acs.orgacs.org Such methods could offer a more atom-economical and environmentally benign alternative to multi-step classical syntheses.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Oxidation | High atom economy, reduced waste, potential for selectivity. acs.orgacs.org | Development of selective catalysts, optimization of reaction conditions. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced purification steps, molecular diversity. | Design of novel reaction cascades, exploration of catalyst compatibility. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, process optimization. |

Furthermore, the exploration of one-pot multi-component reactions could provide a streamlined pathway to this compound and its derivatives, enhancing synthetic efficiency.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely defined by its tertiary alcohol and benzylic nature. chemistrysteps.com While it is known to be resistant to mild oxidation and can undergo acid-catalyzed dehydration, there remains a vast, unexplored landscape of its chemical behavior. Future investigations could focus on its potential as a substrate in asymmetric catalysis, where the bulky naphthyl group could impart significant stereochemical control.

The extended π-system of the naphthalene (B1677914) moiety also suggests a rich photochemical reactivity that has yet to be fully tapped. Irradiation with UV light could lead to novel cycloadditions or rearrangements, opening doors to complex molecular architectures. biosynth.com Additionally, the reactivity of the benzylic position could be exploited in radical reactions, offering alternative pathways for functionalization. chemistrysteps.commasterorganicchemistry.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of this compound. Density Functional Theory (DFT) can be employed to determine its optimized molecular geometry, electronic structure, and vibrational spectra. researchgate.netuob.edu.ly Methods like the Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts, aiding in structural elucidation. uob.edu.ly

Time-Dependent DFT (TD-DFT) can be used to calculate electronic properties such as HOMO and LUMO energies, providing insights into its reactivity and potential applications in materials science. uob.edu.ly Molecular dynamics simulations could further be used to study its interactions with solvents and other molecules, which is crucial for understanding its behavior in complex systems. mdpi.com

Table 2: Predictable Properties of this compound via Computational Modeling

| Property | Computational Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | Density Functional Theory (DFT) | Provides insights into bond lengths, bond angles, and steric hindrance. researchgate.netuob.edu.ly |

| Electronic Properties (HOMO/LUMO) | Time-Dependent DFT (TD-DFT) | Predicts reactivity, electronic transitions, and potential for use in electronic materials. uob.edu.ly |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | Aids in the confirmation of molecular structure and interpretation of experimental spectra. uob.edu.ly |

| Vibrational Frequencies | DFT | Correlates with experimental IR and Raman spectra for structural verification. researchgate.netuob.edu.ly |

| Thermodynamic Properties | DFT | Predicts enthalpy, entropy, and Gibbs free energy of reactions involving the compound. researchgate.netnih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green chemistry and the application of flow chemistry are set to revolutionize the synthesis of fine chemicals, including this compound. rsc.orgrsc.orgbeilstein-journals.orgsigmaaldrich.comchemistryviews.org Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. organic-chemistry.orgacs.org

The synthesis of this compound via a Grignard reaction, for instance, could be significantly improved in a flow reactor, allowing for better management of the exothermic nature of the reaction and enabling safer scale-up. acs.org Furthermore, integrating flow chemistry with sustainable practices, such as the use of greener solvents and catalytic processes, can significantly reduce the environmental footprint of its production. beilstein-journals.org The dehydration of alcohols to alkenes has been shown to be enhanced by flow chemistry, a reaction type relevant to this compound. researchgate.net

Potential as a Ligand or Precursor in Supramolecular Chemistry

The unique structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry. The planar and electron-rich naphthalene moiety can participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular architectures. mdpi.comrsc.org The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating the formation of well-defined networks. mdpi.com

This compound could serve as a ligand for metal coordination, where the steric bulk of the naphthyl and isopropyl groups could influence the coordination geometry and the catalytic activity of the resulting metal complexes. It could also be a precursor for the synthesis of larger, more complex molecules designed to act as building blocks for functional supramolecular materials, such as molecular cages or polymers. rsc.orgdntb.gov.ua

Q & A

Q. How are kinetic isotope effects (KIEs) utilized to study reaction mechanisms involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。